molecular formula C12H16ClNO2 B13473031 Ethyl 2-amino-2-(4-chlorophenyl)butanoate

Ethyl 2-amino-2-(4-chlorophenyl)butanoate

Cat. No.: B13473031
M. Wt: 241.71 g/mol
InChI Key: SCGHBQIVZKKPFX-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-chlorophenyl)butanoate is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(4-chlorophenyl)butanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product through nucleophilic substitution and subsequent esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the stability of the product and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-chlorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-2-(4-chlorophenyl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 2-amino-2-(4-chlorophenyl)butanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-2-phenylbutanoate: Lacks the chlorine atom, resulting in different chemical and biological properties.

    Ethyl 2-amino-2-(4-fluorophenyl)butanoate: Contains a fluorine atom instead of chlorine, which can affect its reactivity and interactions.

    Ethyl 2-amino-2-(4-bromophenyl)butanoate: The presence of a bromine atom can lead to different substitution reactions and biological activities.

Uniqueness

Ethyl 2-amino-2-(4-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical reactivity and potential biological activity. The chlorine atom can influence the compound’s interactions with enzymes and receptors, making it a valuable molecule for research and development in various fields.

Biological Activity

Ethyl 2-amino-2-(4-chlorophenyl)butanoate, a compound belonging to the class of amino acid derivatives, has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group, an amino group, and a 4-chlorophenyl moiety. The structural features contribute significantly to its biological activity.

Property Description
Molecular Formula C11_{11}H14_{14}ClN O2_{2}
Molecular Weight 229.68 g/mol
Solubility Soluble in organic solvents; moderate solubility in water
Functional Groups Amino group, ester group, aromatic ring

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, particularly in pain relief and inflammation modulation. The compound may act as an inhibitor of certain enzymes or receptors involved in these pathways. Its structural similarity to other bioactive compounds suggests enhanced pharmacological properties due to the presence of the 4-chlorophenyl group, which is often associated with increased potency and selectivity in drug development.

Cytotoxicity and Antitumor Activity

Studies have evaluated the cytotoxic effects of ethyl derivatives on various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibitory activity against tumor growth in vitro. The cytotoxicity was assessed using standard assays such as MTT and IC50 calculations. Preliminary results indicate that derivatives exhibit selective cytotoxicity towards malignant cells while sparing non-malignant cells .

Case Studies

  • Antitumor Activity Assessment : In a study involving several derivatives of chlorophenyl butanoates, this compound showed promising results against HeLa cells with an IC50 value indicating effective inhibition of cell proliferation .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound may induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death in cancerous cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis can be outlined as follows:

  • Starting Materials : Ethyl acetate, 4-chloroaniline, and suitable reagents for amination.
  • Reaction Conditions : The reaction is usually carried out under controlled temperature and pH conditions to optimize yield and purity.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-amino-2-(4-chlorophenyl)butanoate

InChI

InChI=1S/C12H16ClNO2/c1-3-12(14,11(15)16-4-2)9-5-7-10(13)8-6-9/h5-8H,3-4,14H2,1-2H3

InChI Key

SCGHBQIVZKKPFX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)(C(=O)OCC)N

Origin of Product

United States

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